9-Methylenethioxanthene 9-Methylenethioxanthene
Brand Name: Vulcanchem
CAS No.: 84714-76-1
VCID: VC14076848
InChI: InChI=1S/C14H10S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2
SMILES:
Molecular Formula: C14H10S
Molecular Weight: 210.30 g/mol

9-Methylenethioxanthene

CAS No.: 84714-76-1

Cat. No.: VC14076848

Molecular Formula: C14H10S

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

9-Methylenethioxanthene - 84714-76-1

Specification

CAS No. 84714-76-1
Molecular Formula C14H10S
Molecular Weight 210.30 g/mol
IUPAC Name 9-methylidenethioxanthene
Standard InChI InChI=1S/C14H10S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2
Standard InChI Key YEVSFCZGCKDXCP-UHFFFAOYSA-N
Canonical SMILES C=C1C2=CC=CC=C2SC3=CC=CC=C13

Introduction

Structural and Molecular Characteristics

Molecular Architecture

9-Methylenethioxanthene consists of a tricyclic framework: two benzene rings fused to a central thiopyran ring, with a methylene (-CH₂-) group bridging the 9-position. This planar structure enables π-π stacking interactions, as observed in single-crystal X-ray analyses of derivatives . The methylene group introduces steric flexibility, allowing conformational changes under mechanical stress or thermal stimuli .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₁₀S
Molecular Weight210.29 g/mol
Melting Point172.5–175.5°C
IR Peaks (cm⁻¹)1577 (C=C), 1483 (C-H bend)
¹H-NMR (δ, CDCl₃)5.90 (s, 2H, CH₂), 7.25–7.43 (m, 8H, Ar-H)

Electronic Properties

The electron-rich thioxanthene core and methylene bridge create a polarized system, facilitating charge-transfer interactions. Density functional theory (DFT) calculations on derivatives reveal a HOMO-LUMO gap of 3.2 eV, indicative of semiconducting potential . The methylene group’s sp³ hybridization introduces torsional strain, which modulates photophysical behavior in aggregated states .

Synthesis and Optimization

Grignard Reaction Pathway

The most common synthesis involves treating thioxanthen-9-one with methylmagnesium bromide in tetrahydrofuran (THF), followed by acidic work-up :

Procedure :

  • React thioxanthen-9-one (424.1 mg, 2 mmol) with 3M MeMgBr (1 mL, 3 mmol) in THF at 70°C for 12 hours.

  • Quench with concentrated HCl in ethanol.

  • Purify via chromatography (petroleum ether/EtOAc) to yield 89% pure product.

Table 2: Synthesis Metrics

ParameterValueSource
Yield89%
Reaction Time12 hours
Purity (HPLC)>95%

Alternative Routes

9-Methylenethioxanthene also forms via nucleophilic attack of thioxanthylium ions on dimethylmercury, though this method produces side products like thianthrene and thioxanthone . Optimized conditions (acetonitrile, 25°C) reduce byproduct formation to <15% .

Reactivity and Functionalization

Carbenium Ion Adduct Formation

Reaction with thioxanthylium ions generates carbenium intermediates, which undergo hydride transfer or nucleophilic attack . For example, treatment with ethanol yields ethoxy-substituted derivatives, while deprotonation produces olefinic species .

Palladium-Catalyzed Coupling

In the presence of PdCl₂ and tris(4-methoxyphenyl)phosphine, 9-methylenethioxanthene undergoes homo-coupling to form divinyl thioxanthenes, key intermediates for aggregation-induced emission (AIE) luminogens :

2 9-MethylenethioxanthenePdCl2,CPMETXENE[4]\text{2 9-Methylenethioxanthene} \xrightarrow{\text{PdCl}_2, \text{CPME}} \text{TXENE} \quad[4]

Table 3: Reaction Outcomes

ProductYield (%)ApplicationSource
TXENE (divinyl derivative)89Mechanochromic sensors
Ethoxy adduct72Solvatochromic probes

Applications in Materials Science

Mechanochromic Luminogens

Divinyl derivatives exhibit reversible emission color changes under grinding (λₑₘ shifts from 540 nm to 620 nm) . This behavior arises from conformational switching between planar and twisted states, altering intermolecular interactions .

Host-Guest Chemistry

Though 9-methylenethioxanthene itself lacks inclusion capability, its amino-functionalized analogs form 1:1 clathrates with solvents like dichloromethane . Thermal analysis (DSC/TGA) shows clathrate stability up to 150°C .

Challenges and Future Directions

Synthetic byproducts (e.g., thioxanthone) complicate purification , necessitating advanced chromatographic techniques. Future research should explore photocatalytic applications and biomedical imaging, leveraging its AIE properties .

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